molecular formula C13H11ClFN5O B502374 N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}-N-(1-methyl-1H-tetraazol-5-yl)amine

N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}-N-(1-methyl-1H-tetraazol-5-yl)amine

Katalognummer: B502374
Molekulargewicht: 307.71g/mol
InChI-Schlüssel: KBYNRIOAJSOTJW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}-N-(1-methyl-1H-tetraazol-5-yl)amine is a synthetic organic compound characterized by the presence of a furan ring, a chloro-fluorophenyl group, and a tetraazole moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}-N-(1-methyl-1H-tetraazol-5-yl)amine typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chloro-fluorophenyl group: This step often involves a halogenation reaction, where chlorine and fluorine atoms are introduced to the phenyl ring.

    Attachment of the tetraazole moiety: This can be done through a cycloaddition reaction involving azide and nitrile precursors.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}-N-(1-methyl-1H-tetraazol-5-yl)amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Wissenschaftliche Forschungsanwendungen

N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}-N-(1-methyl-1H-tetraazol-5-yl)amine has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its unique structural features.

    Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.

Wirkmechanismus

The mechanism of action of N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}-N-(1-methyl-1H-tetraazol-5-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro-fluorophenyl group can enhance binding affinity, while the furan and tetraazole moieties can modulate the compound’s reactivity and stability. These interactions can lead to the activation or inhibition of biological pathways, resulting in various therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares the chloro-fluorophenyl group but differs in the presence of a thiazole ring instead of a furan ring.

    5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound contains a fluorophenyl group and a pyrazole ring, making it structurally similar but with different heterocyclic components.

Uniqueness

N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}-N-(1-methyl-1H-tetraazol-5-yl)amine is unique due to the combination of its furan ring, chloro-fluorophenyl group, and tetraazole moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Eigenschaften

Molekularformel

C13H11ClFN5O

Molekulargewicht

307.71g/mol

IUPAC-Name

N-[[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl]-1-methyltetrazol-5-amine

InChI

InChI=1S/C13H11ClFN5O/c1-20-13(17-18-19-20)16-7-9-3-5-12(21-9)8-2-4-11(15)10(14)6-8/h2-6H,7H2,1H3,(H,16,17,19)

InChI-Schlüssel

KBYNRIOAJSOTJW-UHFFFAOYSA-N

SMILES

CN1C(=NN=N1)NCC2=CC=C(O2)C3=CC(=C(C=C3)F)Cl

Kanonische SMILES

CN1C(=NN=N1)NCC2=CC=C(O2)C3=CC(=C(C=C3)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.